molecular formula C21H20FN3O2S B2770859 N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894017-86-8

N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2770859
CAS No.: 894017-86-8
M. Wt: 397.47
InChI Key: FHRBCVXABDRVNY-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide: is a complex organic compound that belongs to the class of oxalamides This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the fluorophenyl derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxalamide group to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
  • N1-(4-bromophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Uniqueness

N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-4-3-5-15(12-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-8-6-16(22)7-9-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBCVXABDRVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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